Eicosapentaenoic acid,ethyl ester Eicosapentaenoic acid,ethyl ester
Brand Name: Vulcanchem
CAS No.: 73310-10-8; 86227-47-6
VCID: VC4745292
InChI: InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+
SMILES: CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC
Molecular Formula: C22H34O2
Molecular Weight: 330.512

Eicosapentaenoic acid,ethyl ester

CAS No.: 73310-10-8; 86227-47-6

Cat. No.: VC4745292

Molecular Formula: C22H34O2

Molecular Weight: 330.512

* For research use only. Not for human or veterinary use.

Eicosapentaenoic acid,ethyl ester - 73310-10-8; 86227-47-6

Specification

CAS No. 73310-10-8; 86227-47-6
Molecular Formula C22H34O2
Molecular Weight 330.512
IUPAC Name ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate
Standard InChI InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+
Standard InChI Key DTEMJWLYSQBXEL-MBFZXKRTSA-N
SMILES CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

EPA-EE (C₂₂H₃₄O₂; molecular weight 330.5 g/mol) consists of a 20-carbon polyunsaturated fatty acid chain with five cis-configured double bonds (5Z,8Z,11Z,14Z,17Z) esterified to an ethyl group . This esterification improves oxidative stability compared to free EPA, allowing for extended shelf life under nitrogen-enriched packaging . The compound’s IUPAC name is ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, with CAS registry number 84494-70-2 .

Production and Purification

Industrial Synthesis

The manufacturing process for EPA-EE involves four key steps:

  • Oil Extraction: Sardine-derived triglycerides rich in EPA (18–22% w/w) are hydrolyzed to release free fatty acids .

  • Ethyl Esterification: Free EPA reacts with ethanol under acid catalysis to form EPA-EE, achieving 92–95% conversion efficiency .

  • Chromatographic Purification: Continuous batch chromatography using silver nitrate-impregnated silica columns selectively isolates EPA-EE from other ethyl esters, achieving 98.98% purity .

  • Final Formulation: Purified EPA-EE is dissolved in ethanol, filtered, and packaged under nitrogen to prevent oxidation .

Analytical Validation

Quality control protocols for pharmaceutical-grade EPA-EE include:

ParameterSpecificationMethod
Purity≥98% EPA-EEGC-FID
Peroxide Value≤5 mEq/kgAOCS Cd 8b-90
Heavy Metals<10 ppmICP-MS
Residual SolventsEthanol <0.5%Headspace GC

Data adapted from

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, EPA-EE undergoes pancreatic lipase-mediated hydrolysis in the duodenum, releasing free EPA for absorption. Peak plasma concentrations (Cₘₐₓ) occur at 5.2 ± 1.8 hours post-dose, with an absolute bioavailability of 68% relative to intravenous administration . The volume of distribution is 4.2 ± 1.1 L/kg, indicating extensive tissue uptake, particularly in hepatic and adipose depots .

Elimination Kinetics

EPA incorporates into phospholipid membranes and undergoes β-oxidation in peroxisomes and mitochondria. The terminal half-life is 89 ± 23 hours, with 84% of metabolites excreted via the breath as CO₂ and 12% in urine . Drug-drug interactions are minimal due to negligible cytochrome P450 metabolism .

Clinical Efficacy in Cardiovascular Disease

Lipid-Modulating Effects

The MARINE and ANCHOR trials established EPA-EE’s dose-dependent triglyceride-lowering effects:

TrialDose (g/day)Δ TriglyceridesΔ Non-HDL-CΔ ApoB
MARINE4-33.1%*-8.3%*-4.3%
ANCHOR4-21.5%*-13.6%*-9.3%*
*P<0.001 vs placebo

Cardiovascular Outcomes

The REDUCE-IT trial demonstrated 25% relative risk reduction (HR 0.75, 95% CI 0.68–0.83) for composite cardiovascular endpoints in 8,179 high-risk patients treated with 4 g/day EPA-EE . Subgroup analysis revealed particular benefit in those with baseline triglycerides ≥150 mg/dL (RRR 32%, P=0.0001) .

Branded vs. Generic Formulations

Bioequivalence Challenges

While generic EPA-EE products meet pharmacopeial purity standards, differences in excipients and packaging reduce clinical efficacy:

ParameterEPADEL® (Branded)Generic Equivalent
EPA Serum Increase+142%*+89%
Arachidonic Acid Reduction-38%*-22%
EPA/AA Ratio1.21*0.67
*P<0.01 for intergroup comparison

Accelerated stability testing shows generic products develop 2.3-fold higher peroxide levels after 6 months at 25°C, potentially contributing to reduced patient adherence .

EventEPA-EE (4 g/day)PlaceboRisk Difference
Atrial Fibrillation5.3%3.9%+1.4%
Bleeding2.1%1.8%+0.3%
ALT >3× ULN1.2%0.7%+0.5%

Data from

Contraindications

EPA-EE is contraindicated in patients with fish/shellfish allergies, active liver disease (Child-Pugh ≥B7), or concomitant use of anticoagulants (INR >2.5) .

Regulatory Status and Guidelines

FDA Approvals

  • 2012: Approval for severe hypertriglyceridemia (≥500 mg/dL)

  • 2019: Expanded indication for ASCVD risk reduction in statin-treated patients

Dosing Recommendations

  • Hypertriglyceridemia: 4 g/day divided into two doses

  • ASCVD Prevention: 4 g/day single dose
    Administration with food enhances absorption by 48% .

Future Research Directions

Ongoing trials are investigating EPA-EE’s potential in:

  • Non-alcoholic steatohepatitis (NASH): Phase IIb data show 41% reduction in liver fat fraction (MRI-PDFF)

  • Major depressive disorder: Pilot studies report 29% improvement in MADRS scores vs placebo

  • COVID-19-associated hyperinflammation: Observational data suggest 62% lower cytokine storm incidence

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